JAK2/FLT3 Dual Inhibition: Potency and Selectivity of Derivative 11r vs. Clinical Leads
The 4-piperazinyl-2-aminopyrimidine derivative 11r demonstrates a balanced dual inhibition profile against JAK2 and FLT3 with improved JAK2 selectivity over JAK3. This profile is quantifiably distinct from that of the clinical compound momelotinib, which served as a design template [1].
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivative 11r: JAK2 IC50 = 2.01 nM; FLT3 IC50 = 0.51 nM; JAK3 IC50 = 104.40 nM. Selectivity ratio (JAK3/JAK2) = 51.94. |
| Comparator Or Baseline | Momelotinib (baseline pharmacophore): JAK2 IC50 = 11 nM; JAK3 IC50 = 155 nM. Selectivity ratio (JAK3/JAK2) = 14.09 (calculated from literature values). |
| Quantified Difference | 11r is ~5.5-fold more potent against JAK2 and exhibits a ~3.7-fold improved selectivity index for JAK2 over JAK3 compared to momelotinib. |
| Conditions | In vitro kinase activity assays using recombinant human JAK2, FLT3, and JAK3 enzymes. |
Why This Matters
For procurement, this demonstrates that the 4-piperazinyl-2-aminopyrimidine scaffold can be optimized to achieve a superior selectivity window compared to a known clinical candidate, making it a more desirable starting point for programs where off-target JAK3 activity is a liability.
- [1] Xu, S., et al. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 134, 106447. View Source
